![molecular formula C46H42F4N10O6 B610138 PLX5622 fumarate](/img/no-structure.png)
PLX5622 fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLX5562 is a highly selective brain-penetrant CSF1R inhibitor. In the 5xFAD mouse model of AD, plaques fail to form in the parenchymal space following microglial depletion, except in areas containing surviving microglia. Microglia appear to contribute to multiple facets of AD etiology – microglia appear crucial to the initial appearance and structure of plaques, and following plaque formation, promote a chronic inflammatory state modulating neuronal gene expression changes in response to Aβ/AD pathology. PLX5622 demonstrated desirable PK properties in mice, rats, dogs, and monkeys with a brain penetrance of ~20%.
Wissenschaftliche Forschungsanwendungen
Neuroinflammation and Infection : PLX5622 is effective in reducing disease severity in lethal CNS infections by inhibiting peripheral inflammatory monocyte production. It has been shown to reduce neuroinflammation and clinical disease scores in a murine model of West Nile virus encephalitis (WNE) by depleting microglia and border-associated macrophages in the CNS (Spiteri et al., 2022).
Neurological Recovery : Delayed microglial depletion after spinal cord injury using PLX5622 has been found to reduce chronic inflammation and neurodegeneration in the brain, improving neurological recovery in mice (Li et al., 2020).
Ocular Inflammation : PLX5622 can cross the blood-retina barrier and suppress microglia activity, suggesting its potential in modulating ocular inflammatory processes (Ebneter et al., 2017).
Gut Microbiota and Brain Homeostasis : Repeated administration of PLX5622 affects the composition of gut microbiota and the concentration of short-chain fatty acids in mice, indicating its impact on microbiome-microglia crosstalk through the brain-gut axis (Yang et al., 2021).
Cognitive Function : PLX5622 has been used to improve cognitive function following cranial irradiation by depleting microglia in the irradiated brain, indicating its neuroprotective effect (Acharya et al., 2016).
Alcohol-Dependent Mice : The drug has shown to control the escalation of drinking in alcohol-dependent mice by depleting microglia, linking microglial activation to alcohol use disorder (Warden et al., 2020).
Embryonic Development : Depletion of embryonic microglia using PLX5622 has sex-specific effects on mice, including behavioral changes and accelerated weight gain, highlighting its role in embryonic development (Rosin et al., 2018).
Lung Infection and Immune Response : PLX5622's ability to deplete MHCIIhi interstitial lung macrophages significantly reduces pulmonary fungal infection, demonstrating its potential in controlling intracellular replicating pathogenic fungi (Mohamed et al., 2022).
Memory Deficits Prevention : The drug prevents fractionated whole-brain irradiation-induced memory deficits, demonstrating its efficacy in neurological conditions (Feng et al., 2016).
Microglia in Host Defense and Disease : PLX5622 plays a role in host defense, demyelination, and remyelination following infection, tailoring the CNS microenvironment for virus control and influencing repair (Mangale et al., 2020).
Alzheimer's Disease Research : Its use in the 3xTg-AD mouse model of Alzheimer's disease showed improved learning and memory, indicating its potential in dementia research (Dagher et al., 2015).
Eigenschaften
Produktname |
PLX5622 fumarate |
---|---|
Molekularformel |
C46H42F4N10O6 |
Molekulargewicht |
906.8996 |
IUPAC-Name |
6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine hemifumarate |
InChI |
InChI=1S/2C21H19F2N5O.C4H4O4/c2*1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h2*3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
FMEISBYRQFIJPD-WXXKFALUSA-N |
SMILES |
CC1=CN=C(NC=C2CC3=C(F)N=C(NCC4=CC(F)=CN=C4OC)C=C3)C2=C1.O=C(O)/C=C/C(O)=O.CC5=CN=C(NC=C6CC7=C(F)N=C(NCC8=CC(F)=CN=C8OC)C=C7)C6=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PLX5622; PLX-5622; PLX 5622; PLX5622 fumarate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.